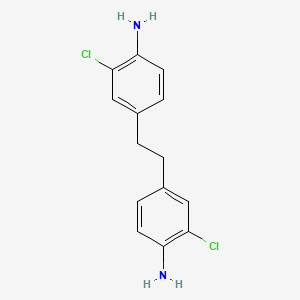
4,4'-(Ethane-1,2-diyl)bis(2-chloroaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Ethane-1,2-diyl)bis(2-chloroaniline): is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chloroaniline groups connected by an ethane-1,2-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,2-diyl)bis(2-chloroaniline) typically involves the reaction of 2-chloroaniline with ethylene dichloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 100-120°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Ethane-1,2-diyl)bis(2-chloroaniline) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Ethane-1,2-diyl)bis(2-chloroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-(Ethane-1,2-diyl)bis(2-chloroaniline) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Wirkmechanismus
The mechanism of action of 4,4’-(Ethane-1,2-diyl)bis(2-chloroaniline) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylene-bis(2-chloroaniline): Similar structure but with a methylene linker instead of an ethane-1,2-diyl linker.
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness
4,4’-(Ethane-1,2-diyl)bis(2-chloroaniline) is unique due to its specific ethane-1,2-diyl linker, which imparts distinct chemical and physical properties. This makes it suitable for applications where stability and specific reactivity are required .
Eigenschaften
CAS-Nummer |
54628-20-5 |
|---|---|
Molekularformel |
C14H14Cl2N2 |
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
4-[2-(4-amino-3-chlorophenyl)ethyl]-2-chloroaniline |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-7-9(3-5-13(11)17)1-2-10-4-6-14(18)12(16)8-10/h3-8H,1-2,17-18H2 |
InChI-Schlüssel |
VQWLHPYUXRLGEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCC2=CC(=C(C=C2)N)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


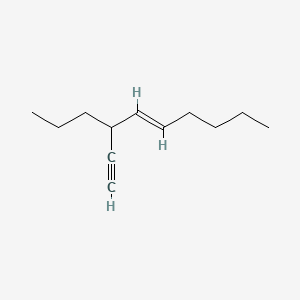
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
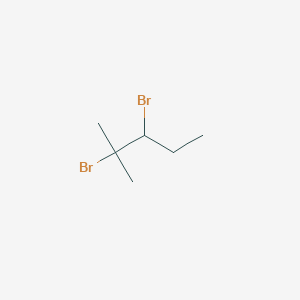

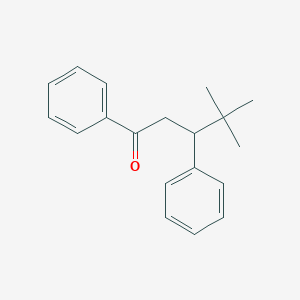
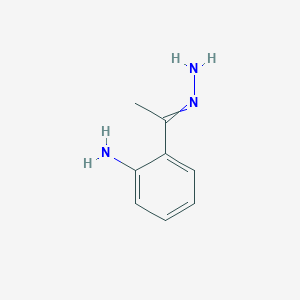
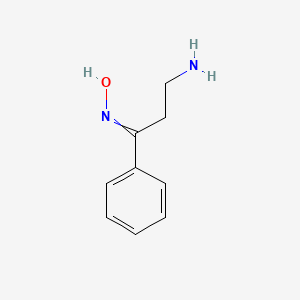


![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)

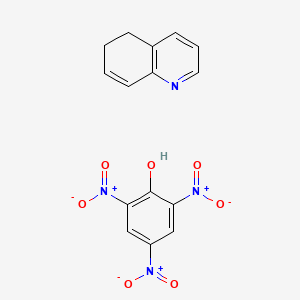
![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)
![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)
